molecular formula C23H15FN2O5S B12133067 5-(2-Fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one

5-(2-Fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one

Cat. No.: B12133067
M. Wt: 450.4 g/mol
InChI Key: FYJQGHIIVLERDJ-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one is a complex organic compound that features a combination of fluorophenyl, furylcarbonyl, hydroxy, methoxybenzothiazolyl, and pyrrolinone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2-fluorophenyl derivatives, furylcarbonyl compounds, and benzothiazolyl derivatives. These intermediates are then subjected to condensation, cyclization, and functional group transformations under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, solvents, and specific reaction conditions such as temperature, pressure, and pH. The process would also need to be scalable and cost-effective for commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets such as enzymes, receptors, or nucleic acids.

Medicine

In medicinal chemistry, 5-(2-Fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one may be studied for its potential therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The compound’s structural features, such as the presence of fluorine, furyl, and benzothiazolyl groups, may play a crucial role in determining its biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(2-Fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one include other pyrrolinone derivatives, benzothiazolyl compounds, and fluorophenyl-containing molecules. Examples include:

  • 5-(2-Fluorophenyl)-3-hydroxy-1-(benzothiazol-2-yl)-3-pyrrolin-2-one
  • 4-(2-Furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one
  • 5-(2-Fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(benzothiazol-2-yl)-3-pyrrolin-2-one

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer specific chemical and biological properties

Properties

Molecular Formula

C23H15FN2O5S

Molecular Weight

450.4 g/mol

IUPAC Name

2-(2-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H15FN2O5S/c1-30-12-8-9-15-17(11-12)32-23(25-15)26-19(13-5-2-3-6-14(13)24)18(21(28)22(26)29)20(27)16-7-4-10-31-16/h2-11,19,28H,1H3

InChI Key

FYJQGHIIVLERDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=CC=C5F

Origin of Product

United States

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